molecular formula C10H8N2OS3 B2398353 1-Phenyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one CAS No. 866144-11-8

1-Phenyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one

Cat. No.: B2398353
CAS No.: 866144-11-8
M. Wt: 268.37
InChI Key: UIIJNAUVYSCCTF-UHFFFAOYSA-N
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Description

“1-Phenyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one” is a chemical compound with the CAS Number: 866144-11-8 . It has a molecular weight of 268.38 and its molecular formula is C10H8N2OS3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8N2OS3/c13-8(7-4-2-1-3-5-7)6-15-10-12-11-9(14)16-10/h1-5H,6H2,(H,11,14) .


Physical and Chemical Properties Analysis

This compound has a melting point of 187-188 degrees Celsius .

Scientific Research Applications

Biological Activity of Heterocyclic Systems

1,3,4-Thiadiazole and its derivatives exhibit a broad spectrum of biological activities due to their diverse pharmacological potential. These compounds are crucial scaffolds in medicinal chemistry, demonstrating antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The combination of 1,3,4-thiadiazole with various heterocycles often leads to a synergistic effect, enhancing their pharmacological activity. This indicates the significance of thiadiazole derivatives as potential components in the development of new therapeutic agents (Lelyukh, 2019).

Antimicrobial Activity

1,3,4-Thiadiazole derivatives have been identified for their significant biological activities, including antimicrobial properties. These compounds, due to their structural configuration, exhibit potent action against various microbial strains, making them valuable in the search for new antimicrobial agents. Their activity is also influenced by the structure-activity relationship (SAR), which provides insights for the development of more effective and safer compounds (Alam, 2018).

Pharmacological Activities of Thiazolidine Derivatives

Thiazolidine motifs, including those related to 1,3,4-thiadiazole structures, are prevalent in medicinal chemistry due to their varied biological properties. These compounds demonstrate anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and neuroprotective activities. Thiazolidines' pharmacological diversity underscores their potential as scaffolds for developing new therapeutic agents. The versatility in biological responses makes these compounds highly sought after in drug discovery and development processes (Sahiba et al., 2020).

Biochemical Analysis

Biochemical Properties

It is known that 1,3,4-thiadiazole derivatives, to which this compound belongs, have the ability to disrupt processes related to DNA replication . This suggests that 1-Phenyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one may interact with enzymes, proteins, and other biomolecules involved in DNA replication.

Cellular Effects

It is suggested that 1,3,4-thiadiazole derivatives can inhibit the replication of both bacterial and cancer cells . This indicates that this compound may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

Based on the known properties of 1,3,4-thiadiazole derivatives, it is possible that this compound exerts its effects at the molecular level by disrupting processes related to DNA replication . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Properties

IUPAC Name

1-phenyl-2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS3/c13-8(7-4-2-1-3-5-7)6-15-10-12-11-9(14)16-10/h1-5H,6H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIJNAUVYSCCTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NNC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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